molecular formula C17H30O3 B11951797 7-Oxo-16-heptadecenoic acid

7-Oxo-16-heptadecenoic acid

Cat. No.: B11951797
M. Wt: 282.4 g/mol
InChI Key: KACDBTJUJWBXHM-UHFFFAOYSA-N
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Description

7-Oxo-16-heptadecenoic acid is a 17-carbon unsaturated fatty acid characterized by a ketone group at the 7th carbon and a double bond at the 16th position. Its inferred molecular formula is C₁₇H₂₈O₃, with a molecular weight of 280.4 g/mol (calculated). Structurally, it combines a carboxylic acid terminus, a mid-chain oxo group, and a terminal unsaturation, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

7-oxoheptadec-16-enoic acid

InChI

InChI=1S/C17H30O3/c1-2-3-4-5-6-7-8-10-13-16(18)14-11-9-12-15-17(19)20/h2H,1,3-15H2,(H,19,20)

InChI Key

KACDBTJUJWBXHM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-16-heptadecenoic acid typically involves the oxidation of 16-heptadecenoic acid. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a catalyst to facilitate the oxidation process.

Industrial Production Methods: Industrial production of 7-Oxo-16-heptadecenoic acid is less common due to its specialized use. when produced, it involves large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Enzymatic Routes

Fatty acid synthases catalyze the formation of oxo groups during chain elongation. For example, 3-ketoacyl-ACP synthase (Step (c) in fatty acid synthesis) condenses acyl-ACP with malonyl-ACP, forming β-ketoacyl intermediates . While this applies to simpler fatty acids, analogous enzymes may facilitate the introduction of oxo groups in longer-chain acids like 7-Oxo-16-heptadecenoic acid.

Hydratase Activity

Fatty acid hydratases (e.g., FA-HY1 from L. acidophilus) catalyze hydration of double bonds in fatty acids . While 7-Oxo-16-heptadecenoic acid lacks a double bond, analogous hydratases may act on precursors to generate hydroxy intermediates, which could later oxidize to oxo groups.

  • Substrate specificity : Broad activity toward C16–C22 fatty acids .

  • Reaction : Hydration of cis-9 or cis-12 double bonds in fatty acids to form hydroxy derivatives.

Oxidative Pathways

The pentose phosphate pathway generates NADPH, which is critical for reductive steps in fatty acid biosynthesis . Conversely, oxidative pathways (e.g., malic enzyme) may influence oxo-group formation by regulating redox states.

Antifungal Activity

Hydroxy fatty acids (e.g., 10-hydroxy-cis-12-octadecenoic acid) exhibit antifungal properties by disrupting ergosterol biosynthesis . While 7-Oxo-16-heptadecenoic acid’s role is uncharacterized, its oxo group may interact with fungal membranes or enzymes.

Metabolic Degradation

Oxo groups are susceptible to β-oxidation or reductive cleavage . For example, 3-ketoacyl-ACP reductase (Step (d) in fatty acid synthesis) reduces ketones to hydroxyl groups during chain elongation . In degradation, such enzymes could reverse these steps.

Scientific Research Applications

7-Oxo-16-heptadecenoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialized materials and chemical products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Oxo-16-heptadecenoic acid with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Biological Activity References
7-Oxo-16-heptadecenoic acid C₁₇H₂₈O₃ 280.4 (calculated) Carboxylic acid, 7-oxo, 16-double bond Likely low water solubility; reactive ketone Potential signaling/metabolic roles [Inferred]
Heptadecanedioic acid C₁₇H₃₂O₄ 300.43 Two carboxylic acids Solid at RT; skin/eye irritant (H315, H319) Industrial chemical synthesis
7E-Hexadecenoic acid C₁₆H₃₀O₂ 254.41 Carboxylic acid, trans-7 double bond Lipid-soluble; biomarker in metabolism Membrane fluidity modulation
9(S)-HOT C₁₈H₃₀O₃ 294.43 Carboxylic acid, 9(S)-hydroxy Oxylipin; derived from linolenic acid Plant defense, inflammation mediation
Heptacosanoic acid C₂₇H₅₄O₂ 410.72 Carboxylic acid (saturated) High melting point; non-hazardous Structural lipid in tissues

Key Comparative Insights:

  • Functional Groups: The ketone in 7-Oxo-16-heptadecenoic acid distinguishes it from hydroxy derivatives like 9(S)-HOT. Compared to Heptadecanedioic acid (two carboxylic acids), the single carboxylic acid in the target compound lowers polarity, likely enhancing lipid membrane permeability .
  • Chain Length and Unsaturation: The 17-carbon chain aligns with Heptadecanedioic acid but contrasts with shorter (C16, e.g., 7E-Hexadecenoic acid) or longer (C27, e.g., Heptacosanoic acid) homologs. Terminal unsaturation (C16 double bond) may influence fluidity and oxidation susceptibility, similar to trans-7E-Hexadecenoic acid’s role in lipid dynamics .
  • Hazard Profiles: Heptadecanedioic acid is classified as a skin/eye irritant (H315, H319), whereas Heptacosanoic acid is non-hazardous . The ketone group in 7-Oxo-16-heptadecenoic acid could pose distinct toxicity risks, though specific data is unavailable.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-Oxo-16-heptadecenoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves selective oxidation of precursor fatty acids (e.g., 16-heptadecenoic acid) using catalysts like Jones reagent or enzymatic methods. Purity validation requires gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or refractive index detection. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on carbonyl (C=O) and alkene (C=C) signals. Purity thresholds (>95%) should align with guidelines for novel compounds, as outlined in Beilstein Journal of Organic Chemistry protocols .

Q. Which analytical techniques are optimal for quantifying 7-Oxo-16-heptadecenoic acid in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) to minimize matrix effects. Calibration curves using deuterated internal standards (e.g., d₄-7-Oxo-16-heptadecenoic acid) improve accuracy. Validate methods per FDA bioanalytical guidelines, including recovery rates (≥80%) and precision (CV <15%) .

Q. How should researchers handle 7-Oxo-16-heptadecenoic acid to ensure laboratory safety?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., skin/eye irritation). Use fume hoods, nitrile gloves, and protective eyewear. Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Dispose of waste via certified chemical disposal services, adhering to OSHA and EU 1272/2008 regulations .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the enzymatic interactions of 7-Oxo-16-heptadecenoic acid in lipid metabolism?

  • Methodological Answer : Use in vitro assays with recombinant enzymes (e.g., lipoxygenases or cytochrome P450s) under controlled pH and temperature. Monitor reaction kinetics via spectrophotometry (e.g., NADPH depletion for oxidoreductases). For in vivo studies, employ isotopic labeling (¹³C or ²H) and tracer analysis in model organisms, ensuring ethical approval per institutional guidelines .

Q. How can contradictory data on the biological activity of 7-Oxo-16-heptadecenoic acid be resolved?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, solvent effects). Replicate experiments using standardized protocols (e.g., OECD Test Guidelines). Apply statistical tools like ANOVA with post-hoc tests to assess inter-study variability. Transparent reporting of raw data in supplementary materials is critical .

Q. What computational strategies predict the structure-activity relationship (SAR) of 7-Oxo-16-heptadecenoic acid derivatives?

  • Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate ligand-protein interactions. Validate predictions with mutagenesis studies targeting key binding residues. Cross-reference results with databases like NIST Chemistry WebBook for thermodynamic consistency .

Q. How can researchers design a robust protocol for studying the oxidative stability of 7-Oxo-16-heptadecenoic acid?

  • Methodological Answer : Accelerated stability testing under varying oxygen levels (0–21%) and temperatures (25–60°C) using Rancimat or differential scanning calorimetry (DSC). Quantify oxidation products (e.g., hydroperoxides) via iodometric titration or thiobarbituric acid reactive substances (TBARS) assay. Include antioxidants (e.g., BHT) as controls to isolate degradation pathways .

Guidance for Data Presentation and Reproducibility

  • Raw Data : Deposit in public repositories (e.g., Zenodo) with unique DOIs. Use appendices for large datasets, citing them in the main text .
  • Statistical Reporting : Clearly state tests used (e.g., Student’s t-test, Bonferroni correction) and justify assumptions (normality, homogeneity of variance) .
  • Ethical Compliance : Document IRB approvals for studies involving human/animal subjects, aligning with FINER criteria (Feasible, Novel, Ethical, Relevant) .

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